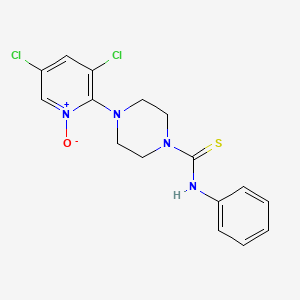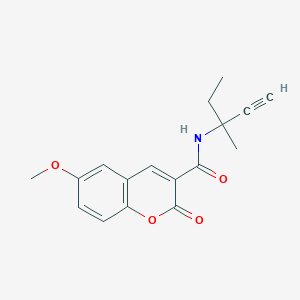![molecular formula C25H30N2O5S B4297655 N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide](/img/structure/B4297655.png)
N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide
Übersicht
Beschreibung
N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a type of ion channel that is activated by extracellular ATP and plays a crucial role in various physiological and pathological processes, including inflammation, pain, and immune response. A-438079 has been widely used in scientific research to investigate the role of P2X7 receptor in these processes.
Wirkmechanismus
N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide acts as a competitive antagonist of the P2X7 receptor, binding to the receptor and preventing the activation of downstream signaling pathways. The P2X7 receptor is known to be involved in the activation of inflammasomes, which are large protein complexes that play a key role in the innate immune response. N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide has been shown to inhibit the activation of inflammasomes and the subsequent release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine release, the reduction of neuropathic pain, and the inhibition of cancer cell proliferation and metastasis. N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide is its high selectivity for the P2X7 receptor, which allows for specific targeting of this receptor in scientific research. However, one limitation of N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. Additionally, N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide has been shown to have off-target effects on other ion channels, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the use of N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide in scientific research. One potential application is in the development of therapeutics for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide may also have potential as a treatment for chronic pain, as well as for neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide and its potential applications in these areas.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide has been extensively used in scientific research to investigate the role of P2X7 receptor in various physiological and pathological processes. For example, N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide has been shown to inhibit the release of pro-inflammatory cytokines from macrophages and microglia, suggesting a potential therapeutic application for inflammatory diseases. N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide has also been used to study the role of P2X7 receptor in pain perception, as well as its involvement in cancer progression and metastasis.
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5S/c1-2-24(25-14-17-11-18(15-25)13-19(12-17)16-25)26-33(30,31)23-9-7-22(8-10-23)32-21-5-3-20(4-6-21)27(28)29/h3-10,17-19,24,26H,2,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPROJFPTGNDMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-adamantyloxy)ethyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B4297576.png)
![4-[(tert-butylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4297583.png)
![4-{[(3-ethoxypropyl)amino]methylene}-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4297587.png)
![5-(3,4-dimethoxyphenyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4297594.png)

![ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4297610.png)

![1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297626.png)

![ethyl 3-(2-chlorophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B4297650.png)
![N-[1-(1-adamantyl)propyl]-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B4297656.png)
![N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B4297664.png)
![3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide](/img/structure/B4297672.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide](/img/structure/B4297681.png)